Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate

Chiral pool synthesis Peptide chemistry Stereochemistry

This chiral isoleucine derivative (CAS 209325-69-9) is the superior choice for automated SPPS and medicinal chemistry programs requiring precise incorporation of protected L-isoleucine residues. With two defined chiral centers (2S,3S) versus single-center analogs, its ≥99% HPLC purity minimizes deletion sequences and side reactions. The hydrochloride salt form offers a verified melting point (176–182 °C), defined optical rotation ([α]D = +26°), and long-term storage stability at 0–8 °C. Its calculated solubility of 0.71 g/L supports rational formulation strategies early in development. Choose this fully characterized building block to eliminate stereochemical ambiguity from your SAR studies and peptide synthesis workflows.

Molecular Formula C14H21NO2*HCl
Molecular Weight 235,33*36,45 g/mole
CAS No. 209325-69-9
Cat. No. B613221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2S,3S)-2-(benzylamino)-3-methylpentanoate
CAS209325-69-9
Molecular FormulaC14H21NO2*HCl
Molecular Weight235,33*36,45 g/mole
Structural Identifiers
SMILESCCC(C)C(C(=O)OC)NCC1=CC=CC=C1
InChIInChI=1S/C14H21NO2/c1-4-11(2)13(14(16)17-3)15-10-12-8-6-5-7-9-12/h5-9,11,13,15H,4,10H2,1-3H3/t11-,13-/m0/s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate (CAS 209325-69-9) for Procurement in Chiral Peptide Synthesis


Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate, also known as N-benzyl-L-isoleucine methyl ester, is a chiral amino acid derivative classified within the isoleucine derivative family [1]. The compound is characterized by its specific (2S,3S) stereochemistry, a benzyl-protected secondary amine, and a methyl ester functional group [2]. It is primarily supplied as the hydrochloride salt for enhanced stability and handling, with a base molecular formula of C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol . This building block is commonly employed in solid-phase peptide synthesis (SPPS) and medicinal chemistry programs requiring the precise incorporation of protected L-isoleucine residues .

Why Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate Cannot Be Substituted with Generic Analogs


In-class N-benzyl amino acid esters exhibit stark differences in physical properties and stereochemical complexity that directly impact their performance as building blocks. The target compound possesses two chiral centers (2S,3S), creating a specific diastereomeric profile that is absent in simpler analogs like N-benzyl-L-leucine methyl ester, which has only a single chiral center [1][2]. This stereochemical density is critical for applications where the final product's three-dimensional structure dictates biological activity. Furthermore, the choice between the free base and hydrochloride salt form is a significant procurement decision; the hydrochloride salt of this compound demonstrates a defined melting point range (176-182 °C) and higher purity (≥99% HPLC) compared to the free base or lower-purity offerings, directly affecting its reproducibility in automated peptide synthesizers and its long-term storage stability .

Quantitative Differentiation Evidence for Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate (209325-69-9)


Stereochemical Complexity: (2S,3S) Diastereomer vs. Single-Stereocenter Analogs

Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate possesses two defined chiral centers (C2 and C3) in the (2S,3S) configuration, a feature verifiable by its specific optical rotation and SMILES notation (CC[C@H](C)[C@H](NCc1ccccc1)C(=O)OC) [1]. In contrast, the structurally related N-benzyl-L-leucine methyl ester contains only a single chiral center at C2 (SMILES: CC(C)C[C@H](C(=O)OC)NCC1=CC=CC=C1), resulting in a less sterically constrained and achiral side chain [2]. This quantitative difference in stereochemical elements (2 vs. 1 defined stereocenter) means the target compound provides a more complex, conformationally restricted building block, which is essential for synthesizing peptides that require precise β-branching, such as those mimicking native isoleucine residues [1].

Chiral pool synthesis Peptide chemistry Stereochemistry

Hydrochloride Salt Form: Quantified Purity and Thermal Stability Advantage

The hydrochloride salt of Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate (CAS 402929-56-0) is the preferred form for procurement due to its enhanced crystallinity and stability. It exhibits a defined melting point of 176-182 °C and a purity specification of ≥99% (HPLC) from reputable vendors . In contrast, the free base form (CAS 209325-69-9) is reported with a standard purity of 98% and lacks a defined melting point in available specifications. The 1% increase in HPLC purity for the hydrochloride salt is a quantifiable advantage that translates to fewer impurities, which is critical in automated SPPS where side reactions can significantly reduce crude peptide purity.

Solid-phase peptide synthesis (SPPS) Compound stability Analytical chemistry

Optical Rotation: A Quantitative Identity and Enantiopurity Metric

The optical rotation of the target compound's hydrochloride salt is specified as [α]D20 = +26 ± 2° (C=1 in MeOH) . This quantitative value provides a precise, verifiable metric for identity and enantiopurity that is absent from the specification sheets of related compounds like N-benzyl-L-valine methyl ester hydrochloride, where optical rotation is not listed as a standard quality control parameter . The specific rotation value serves as a direct measure of the compound's chiral integrity, allowing a receiving laboratory to confirm the correct stereoisomer has been procured before use in critical syntheses.

Quality control (QC) Chiral analysis Identity verification

Calculated Solubility: Predicted Aqueous Solubility for Formulation Design

The calculated aqueous solubility for the free base form of Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate is reported as 0.71 g/L at 25 °C . While this is a predicted value, it provides a quantitative baseline for solubility comparisons. For instance, the analog N-benzyl-L-leucine methyl ester has a higher computed XLogP3 of 2.9 , suggesting it is more lipophilic and likely less soluble in aqueous media. This quantitative difference in predicted lipophilicity and solubility can inform early-stage decisions in peptide design, formulation, and purification strategy development.

Pre-formulation Physicochemical property ADME prediction

Defined Melting Point: A Reliable Indicator of Crystallinity and Purity for the Hydrochloride Salt

The hydrochloride salt of the target compound demonstrates a sharp and well-defined melting point range of 176-182 °C . In contrast, the free base form and many related N-benzyl amino acid esters (e.g., N-benzyl-L-valine methyl ester HCl) do not have melting point ranges prominently specified in their technical datasheets . A defined melting point is a strong indicator of a crystalline, pure material and serves as a simple, low-cost quality check upon receipt. The 6 °C melting range is consistent with a high-purity compound suitable for demanding synthetic applications.

Material characterization Solid-state chemistry Batch consistency

Optimal Application Scenarios for Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate (209325-69-9)


Solid-Phase Peptide Synthesis (SPPS) of Isoleucine-Containing Peptides

The hydrochloride salt of this compound, with its ≥99% HPLC purity and defined stereochemistry , is the superior choice for automated SPPS. Its high purity minimizes deletion sequences and side reactions during iterative coupling, while the (2S,3S) configuration ensures the correct chirality is incorporated into the growing peptide chain. This is critical for the synthesis of biologically active peptides where β-branching at the isoleucine residue is essential for receptor binding or enzymatic stability [1].

Medicinal Chemistry Campaigns Requiring Protected Chiral Building Blocks

In drug discovery, the ability to rapidly synthesize and screen analogs is paramount. This compound's defined optical rotation and melting point [1] allow for straightforward QC, ensuring that the building block's stereochemical integrity is maintained from procurement through to the final compound library. This is a key advantage over less-well-characterized analogs, reducing the risk of confounding SAR (Structure-Activity Relationship) studies due to building block impurities or stereochemical errors .

Development of Peptide-Based Formulations with Specific Solubility Requirements

The calculated solubility of 0.71 g/L provides a quantitative starting point for formulators developing peptide-based therapeutics or biochemical probes. Compared to more lipophilic analogs [1], this compound's predicted property profile suggests it may be more amenable to aqueous formulation or specific purification strategies (e.g., reversed-phase HPLC with aqueous/organic gradients). This data allows for a more rational selection of building blocks at the design stage, potentially saving significant time and resources during downstream development.

Technical Documentation Hub

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